molecular formula C17H14N2O2 B11045835 2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide

2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B11045835
M. Wt: 278.30 g/mol
InChI Key: LNSNZJAJEBFPSO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound that features an indole ring, a phenyl group, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acylation: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the oxoacetamide group.

    Coupling with 4-Methylphenylamine: The final step involves coupling the acylated indole with 4-methylphenylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: The oxoacetamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Products may include indole-2,3-dione derivatives.

    Reduction: Products may include 2-(1H-indol-3-yl)-N-(4-methylphenyl)acetamide.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring is known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-phenyl-2-oxoacetamide: Lacks the methyl group on the phenyl ring.

    2-(1H-indol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide: Contains a chlorine atom instead of a methyl group.

    2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide: Contains a methoxy group instead of a methyl group.

Uniqueness

2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, potentially leading to different biological effects compared to its analogs.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide

InChI

InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)19-17(21)16(20)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3,(H,19,21)

InChI Key

LNSNZJAJEBFPSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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